molecular formula C18H20N4O3 B4516606 N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B4516606
M. Wt: 340.4 g/mol
InChI Key: XNJBUWDWAASJCP-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a structurally complex organic compound featuring an acetylamino-substituted phenyl group linked via an acetamide bridge to a tetrahydrocinnolinone moiety. This combination of functional groups confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12(23)19-14-6-4-7-15(10-14)20-17(24)11-22-18(25)9-13-5-2-3-8-16(13)21-22/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJBUWDWAASJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 3-aminophenylamine to form N-(3-acetylamino)aniline.

    Cyclization Reaction: The next step involves the cyclization of the intermediate with an appropriate diketone to form the tetrahydrocinnolinyl structure.

    Final Coupling: The final step is the coupling of the cyclized product with an acetic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The acetylamino and cinnolinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the cinnolinyl moiety can interact with enzyme active sites or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Unique Features
Target Compound :
N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
C₁₈H₁₉N₄O₃ 339.38 - 3-Acetylamino phenyl
- Tetrahydrocinnolinone
Anti-inflammatory, potential anticancer High hydrogen-bonding capacity; rigid cinnolin core
N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide () C₁₇H₂₀N₃O₃ 314.36 - 4-Ethoxy phenyl
- Tetrahydrocinnolinone
Anti-inflammatory (lipoxygenase inhibition) Ethoxy group enhances lipophilicity; selective COX-2 sparing
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide () C₁₇H₁₈ClN₃O₃ 347.80 - 3-Chloro-4-methoxy phenyl
- Tetrahydrocinnolinone
Antimicrobial, anticancer Electron-withdrawing Cl improves membrane permeability
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide () C₁₉H₁₇F₃N₃O₂ 376.35 - 6-Methyl cinnolin
- 3-CF₃ phenyl
Broad reactivity (amide/aromatic reactions) CF₃ group increases metabolic stability; methyl enhances steric hindrance
N-[3-(acetylamino)phenyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide () C₂₀H₁₈N₄O₃ 362.39 - 3-Acetylamino phenyl
- Pyrazinone
Unspecified (structural analog) Pyrazinone core offers π-π stacking potential; altered binding kinetics

Physicochemical Properties

  • Binding Affinity: Computational docking studies () suggest the tetrahydrocinnolin core in the target compound forms strong hydrogen bonds with LOX active sites, while pyrazinone analogs () rely more on hydrophobic interactions .

Biological Activity

N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

It contains an acetylamino group and a tetrahydrocinnoline moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to this compound. The following table summarizes the cytotoxic effects of these compounds on various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
12hHeLA1.21
12gT242.7
12jH46049.1
EtoposideHeLA8.4

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects primarily involves the induction of apoptosis in cancer cells. For instance, compound 12g was shown to significantly increase chromatin condensation and nuclear fragmentation in HeLA and T24 cells, indicating that it triggers apoptotic pathways (Figure 3 from ).

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure can lead to varying degrees of cytotoxicity. Compounds with specific substituents demonstrated enhanced activity against cancer cell lines compared to others lacking those features. For example, the presence of an acetylamino group was linked to improved selectivity and potency against malignant cells while maintaining lower toxicity towards non-cancerous cells.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various derivatives on A549 lung adenocarcinoma cells compared to non-cancerous HSAEC-1 KT cells. The results indicated that certain derivatives exhibited potent activity against A549 cells while sparing normal cells from significant toxicity ( ).
  • Apoptosis Induction : In another evaluation, treatment with compound 12g resulted in a marked increase in apoptotic cell death among T24 cells as evidenced by Hoechst staining techniques ( ). This highlights the potential for targeted therapies using such compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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